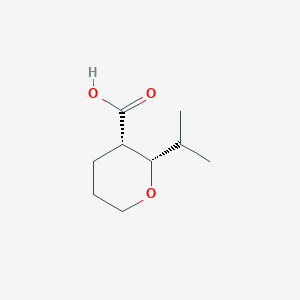

(2S,3S)-2-Propan-2-yloxane-3-carboxylic acid

Description

Properties

IUPAC Name |

(2S,3S)-2-propan-2-yloxane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-6(2)8-7(9(10)11)4-3-5-12-8/h6-8H,3-5H2,1-2H3,(H,10,11)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWATFVBWAQZGP-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(CCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1[C@H](CCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Propan-2-yloxane-3-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method is the asymmetric synthesis using chiral auxiliaries or catalysts that promote the formation of the (2S,3S) configuration. Reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Propan-2-yloxane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2S,3S)-2-Propan-2-yloxane-3-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: The compound’s chiral nature makes it valuable for studying enzyme interactions and developing chiral drugs.

Medicine: It serves as a precursor for pharmaceuticals and is involved in the synthesis of active pharmaceutical ingredients.

Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (2S,3S)-2-Propan-2-yloxane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. Its carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The isopropyl group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Stereochemical Comparisons

The table below highlights key differences between (2S,3S)-2-Propan-2-yloxane-3-carboxylic acid and its analogs:

*Molecular weight inferred from the R,R isomer in .

Key Observations:

- Stereochemistry: The S,S configuration of the target compound distinguishes it from the R,R isomer (), which is supplied as a racemic mixture. Enantiomeric differences can lead to divergent biological activities; for example, one configuration may bind more effectively to chiral enzyme targets .

- Ring Systems: The oxane ring (six-membered) in the target compound offers reduced ring strain and greater conformational flexibility compared to the five-membered tetrahydrofuran ring in the methoxyphenyl analog (). This may enhance stability in synthetic applications .

- Functional Groups: Unlike L-isoleucine (), which has an amino group, the target compound’s carboxylic acid and ether oxygen may facilitate hydrogen bonding in drug-receptor interactions while maintaining hydrophobicity from the propan-2-yl group .

2.2 Physicochemical and Functional Properties

- Hydrogen Bonding: Similar to L-isoleucine (), the target compound’s carboxylic acid group can participate in hydrogen bonding, influencing solubility and crystal packing. However, the absence of an amino group limits its zwitterionic behavior .

- Thermal Stability: The oxane ring’s stability may result in a higher melting point than smaller-ring analogs, though experimental data is needed for confirmation.

Biological Activity

(2S,3S)-2-Propan-2-yloxane-3-carboxylic acid, also known as (2S,3S)-3-propan-2-yloxolane-2-carboxylic acid, is a compound with significant potential in medicinal chemistry due to its structural properties and biological activities. This article explores its biological activity, including anti-inflammatory, analgesic, and antioxidant properties, supported by relevant studies and data.

Structural Information

The compound has the following structural characteristics:

- Molecular Formula : C8H14O3

- SMILES : CC(C)[C@@H]1CCO[C@@H]1C(=O)O

- InChI : InChI=1S/C8H14O3/c1-5(2)6-3-4-11-7(6)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)/t6-,7-/m0/s1

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory and analgesic potential of derivatives related to this compound. A notable study synthesized several Michael products and their carboxylic acid analogues, revealing promising results in various assays:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |

|---|---|---|---|

| FM4 | 0.74 | 0.69 | Potent |

| FM10 | 0.69 | 0.18 | Potent |

| FM12 | 0.18 | Dominant | Potent |

These compounds exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory drugs. The study also reported that compounds FM10 and FM12 showed favorable results in in vivo models for analgesic and anti-inflammatory activities .

Antioxidant Activity

The antioxidant potential of this compound was evaluated through various assays that measure the ability to scavenge free radicals. The synthesized compounds demonstrated substantial antioxidant activity, contributing to their overall therapeutic profile.

The mechanism of action for the biological activities of this compound is primarily attributed to its ability to inhibit cyclooxygenase enzymes and lipoxygenase pathways. By selectively inhibiting COX-2 over COX-1, these compounds minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, molecular docking studies suggest that these compounds interact effectively with the active sites of target proteins involved in inflammation .

Case Studies

A series of case studies have been published focusing on the efficacy of related compounds in clinical settings:

- In Vivo Analgesic Study : In a controlled experiment involving carrageenan-induced paw edema in rats, FM10 and FM12 significantly reduced inflammation compared to the control group.

- Safety Profile Assessment : Long-term administration of these compounds did not exhibit notable renal or gastrointestinal toxicity, indicating a favorable safety profile.

Q & A

Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical studies?

- Methodology : Conduct in vitro assays (e.g., plasma protein binding, microsomal stability) to assess metabolic liability. Use Caco-2 cell monolayers for permeability studies. In vivo rodent models can evaluate oral bioavailability and clearance rates, with LC-MS/MS quantification of plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.